![molecular formula C31H28ClN5O7S B2571432 3-{6-[({7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基}甲基)硫代]-8-氧代-2H,7H,8H-[1,3]二氧杂环戊[4,5-g]喹唑啉-7-基}-N-[2-(3,4-二甲氧基苯基)乙基]丙酰胺 CAS No. 688059-63-4](/img/structure/B2571432.png)
3-{6-[({7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基}甲基)硫代]-8-氧代-2H,7H,8H-[1,3]二氧杂环戊[4,5-g]喹唑啉-7-基}-N-[2-(3,4-二甲氧基苯基)乙基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple fused ring systems, including pyrido[1,2-a]pyrimidine and dioxolo[4,5-g]quinazoline, which are known for their biological activity and potential therapeutic applications.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antitumor, and antimicrobial properties.
Industry: As a component in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
Target of Action
The compound contains an indole nucleus, which is a prevalent moiety in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structures, pyrido[1,2-a]pyrimidine and dioxolo[4,5-g]quinazoline. These core structures can be synthesized through cyclative condensation reactions involving appropriate precursors such as 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo groups, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
相似化合物的比较
Similar Compounds
4-oxo-4H-quinolizine derivatives: Known for their biological activity and potential therapeutic applications.
Pyrido[1,2-a]pyrimidine derivatives: Widely studied for their medicinal properties, including anti-inflammatory and antitumor activities.
Uniqueness
This compound is unique due to its complex structure, which combines multiple fused ring systems and functional groups
属性
IUPAC Name |
3-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN5O7S/c1-41-23-5-3-18(11-24(23)42-2)7-9-33-28(38)8-10-36-30(40)21-13-25-26(44-17-43-25)14-22(21)35-31(36)45-16-20-12-29(39)37-15-19(32)4-6-27(37)34-20/h3-6,11-15H,7-10,16-17H2,1-2H3,(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNNQVPKOJGCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chloro-4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide](/img/structure/B2571349.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)
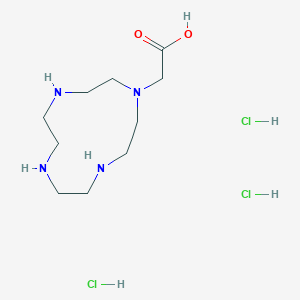

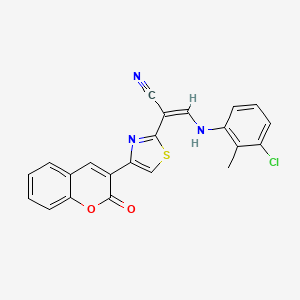
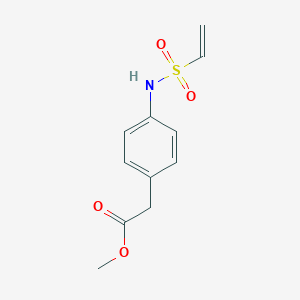
![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)
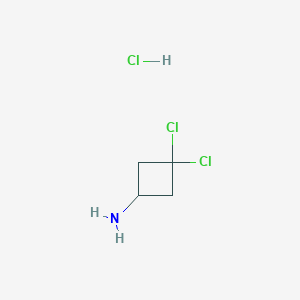
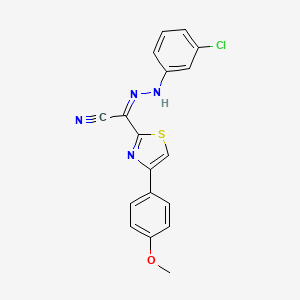
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
![ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate](/img/structure/B2571368.png)
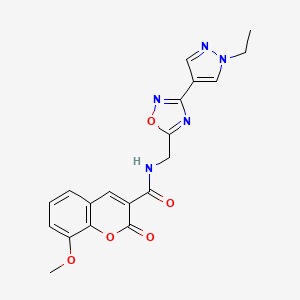
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)
![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)
